molecular formula C22H18N2O4 B2386975 (E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate CAS No. 328541-18-0

(E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate

Cat. No.: B2386975
CAS No.: 328541-18-0
M. Wt: 374.396
InChI Key: SMSXOLSOXJKNGL-HZHRSRAPSA-N
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Description

(E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate is an organic compound that features a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate typically involves the condensation of 4-formylbenzoic acid with 2-phenoxyacetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The hydrazone group can be oxidized to form the corresponding azo compound.

    Reduction: The compound can be reduced to form the corresponding hydrazine derivative.

    Substitution: The phenyl and benzoate groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: The major product is the azo compound.

    Reduction: The major product is the hydrazine derivative.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

(E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share similar structural features and have comparable biological activities.

    Bis(pyrazolyl)methanes: These compounds also contain hydrazone groups and exhibit similar reactivity.

Uniqueness

(E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-[(E)-[(2-phenoxyacetyl)hydrazinylidene]methyl]phenyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c25-21(16-27-19-9-5-2-6-10-19)24-23-15-17-11-13-20(14-12-17)28-22(26)18-7-3-1-4-8-18/h1-15H,16H2,(H,24,25)/b23-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSXOLSOXJKNGL-HZHRSRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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